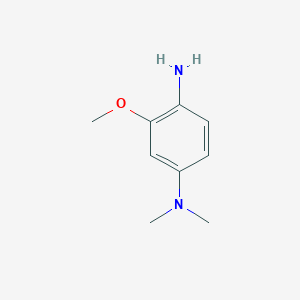

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine

Description

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C9H14N2O It is a derivative of benzene, featuring methoxy and dimethylamino groups attached to the aromatic ring

Properties

IUPAC Name |

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXABZNHUEJWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322366 | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-82-0 | |

| Record name | 7474-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The most documented and efficient method for preparing this compound involves catalytic hydrogenation of the corresponding nitro compound, specifically 3-methoxy-N,N-dimethyl-4-nitroaniline.

- Starting Material: 3-methoxy-N,N-dimethyl-4-nitroaniline

- Catalyst: 10% Palladium on activated carbon (Pd/C)

- Solvent: Ethyl acetate

- Hydrogen Pressure: Approximately 50 psi (around 2585.81 Torr)

- Reaction Time: 0.5 hours

- Post-reaction: Filtration through celite to remove catalyst, followed by concentration of the filtrate

Outcome:

This method yields the target diamine as a dark brown oil with a high yield of approximately 94%.

| Parameter | Details |

|---|---|

| Catalyst | 10% Pd on activated carbon |

| Solvent | Ethyl acetate |

| Hydrogen Pressure | 50 psi (2585.81 Torr) |

| Reaction Time | 0.5 hours |

| Yield | 94% |

| Product State | Dark brown oil |

This catalytic hydrogenation is advantageous due to its mild conditions, high efficiency, and relatively straightforward workup.

Reduction Using Metal Catalysts and Alternative Methods

While the direct catalytic hydrogenation is the primary industrially relevant method, other synthetic routes have been reported for related N,N-dimethyl-p-phenylenediamine derivatives, which can be adapted or related to the preparation of this compound.

Alternative approaches include:

Copper-Catalyzed Reduction:

Some patents describe copper-based catalysts (e.g., copper(I) chloride, copper(II) chloride) facilitating the reduction of nitro precursors to diamines under controlled conditions, often in the presence of reducing agents or hydrogen donors.Use of Iron or Zinc in Acidic Media:

Traditional methods for aromatic nitro reduction involve iron or zinc powder in acidic aqueous solutions, which can be adapted for selective reduction of nitro groups to amines, though these methods may require careful control to avoid over-reduction or side reactions.Hydrazine Hydrate with Catalysts:

Hydrazine monohydrate in the presence of Pd/C or Raney nickel can also reduce nitro compounds to amines effectively, providing an alternative to hydrogen gas-based methods.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reducing Agent | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H2 gas, 50 psi, 0.5 h, ethyl acetate | 94 | High yield, mild conditions, clean reaction | Requires hydrogen gas and Pd catalyst |

| Copper-Catalyzed Reduction | Cu(I) or Cu(II) salts | Varies, often aqueous or mixed solvents | Moderate | Cost-effective catalyst | May require longer reaction times |

| Metal-Acid Reduction | Fe or Zn powder + acid | Acidic aqueous solution | Moderate | Simple reagents, low cost | Possible side reactions, waste generation |

| Hydrazine Reduction | Hydrazine hydrate + Pd/C or Raney Ni | Mild temperature, solvent dependent | High | Efficient, no gaseous hydrogen needed | Hydrazine toxicity and handling risks |

Summary Table of Key Preparation Data

| Step | Description | Conditions/Notes | Yield (%) |

|---|---|---|---|

| Starting Material | 3-methoxy-N,N-dimethyl-4-nitroaniline | Commercially available or synthesized | - |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, ethyl acetate solvent | 50 psi H2, 0.5 h, room temperature | 94 |

| Filtration and Concentration | Removal of catalyst, solvent evaporation | Celite filtration, rotary evaporation | - |

| Product | This compound | Dark brown oil | - |

Chemical Reactions Analysis

Types of Reactions

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully reduced amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or dimethylamino groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully reduced amines.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it forms intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-4-nitrobenzonitrile

- 3-methoxy-N,N-dimethylbenzene-1,4-diamine

- 2-methyl-4-methoxybenzenamine

Uniqueness

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

3-Methoxy-N,N-dimethylbenzene-1,4-diamine, also known as 3-methoxy-1-N,N-dimethylbenzene-1,4-diamine, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₄N₂O

- Molecular Weight : 166.22 g/mol

- Structure : The compound features a methoxy group and two dimethylamino groups attached to a benzene ring.

Biological Activities

1. Antimicrobial Properties

Research indicates that 3-methoxy-N,N-dimethylbenzene-1,4-diamine exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains. The compound's mechanism likely involves disruption of microbial cell membranes and inhibition of essential metabolic enzymes.

2. Antioxidant Activity

In studies involving Schiff bases derived from this compound, it has been shown to possess antioxidant properties. The antioxidant effects were measured using methods such as DPPH and ABTS radical scavenging assays, indicating its potential in combating oxidative stress .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key metabolic enzymes linked to neurodegenerative diseases. Its derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the context of Alzheimer's disease .

The biological activity of 3-methoxy-N,N-dimethylbenzene-1,4-diamine can be attributed to several mechanisms:

- Oxidative Stress Modulation : The presence of the methoxy group enhances the electron-donating capacity of the molecule, facilitating redox reactions that can mitigate oxidative stress.

- Enzyme Interaction : The compound interacts with enzymes through non-covalent binding, leading to altered enzyme activity and subsequent physiological effects .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of 3-methoxy-N,N-dimethylbenzene-1,4-diamine against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL across different strains.

Study 2: Antioxidant Potential

In another study, derivatives of this compound were synthesized and tested for antioxidant activity. The most effective derivative exhibited an IC₅₀ value of 12.15 µg/mL in the DPPH assay, indicating strong free radical scavenging ability .

Comparative Analysis

| Compound | Antimicrobial Activity | Antioxidant Activity (IC₅₀) | Enzyme Inhibition |

|---|---|---|---|

| 3-Methoxy-N,N-dimethylbenzene-1,4-diamine | Moderate | 12.15 µg/mL | AChE and BChE |

| N,N-Dimethyl-4-nitrosoaniline | Low | Not evaluated | None |

| 3-Methoxy-N,N-dimethylaniline | High | Not applicable | None |

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

| Study | Catalyst/Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| A | CuI, CO | 80°C | 43% | |

| B | TMSCF3, KF | RT | 88% |

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral data should researchers expect?

Q. Basic Structural Characterization

- 1H NMR : The methoxy group (-OCH3) appears as a singlet at δ ~3.8 ppm, while dimethylamino (-N(CH3)2) protons resonate as a singlet at δ ~2.9–3.0 ppm . Aromatic protons show splitting patterns between δ 6.5–7.2 ppm.

- 13C NMR : Methoxy carbons appear at ~55 ppm, and dimethylamino carbons at ~40 ppm. Aromatic carbons range from 110–150 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) aligns with the molecular weight (e.g., m/z 178.0565 for C9H10N2S derivatives) .

Methodology : Use deuterated solvents (e.g., CDCl3) for NMR, and high-resolution MS (HRMS) for precise mass confirmation.

How does the reactivity of this compound compare to its non-methoxy analogs in nucleophilic substitution reactions?

Advanced Reactivity Analysis

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution. Compared to non-methoxy analogs (e.g., N1,N1-dimethylbenzene-1,4-diamine), the compound exhibits:

- Enhanced para-directing effects : Methoxy groups increase electron density at the para position, favoring reactions like nitration or halogenation .

- Steric hindrance : The bulky methoxy group may slow reactions at adjacent positions.

Q. Experimental Design :

- Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring).

- Use DFT calculations to map electron density distribution .

What computational approaches can predict the interaction mechanisms of this compound with biological targets?

Q. Advanced Mechanistic Modeling

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity .

- Molecular Docking : Simulates binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Analyzes stability of ligand-protein complexes over time .

Case Study : DFT studies on similar compounds show that methoxy groups enhance binding to hydrophobic enzyme pockets .

How should researchers address contradictions in reported synthetic yields of this compound when designing experiments?

Advanced Data Contradiction Analysis

Discrepancies in yields (e.g., 43% vs. 88%) arise from variations in:

- Catalyst loading : Higher CuI concentrations may improve efficiency .

- Reagent purity : Trace moisture in TMSCF3 can reduce yields .

- Workup protocols : Incomplete extraction or column chromatography can lower recovery.

Q. Methodology :

- Replicate studies with controlled variables (e.g., anhydrous conditions).

- Use design-of-experiment (DoE) frameworks to identify critical parameters.

What are the methodological considerations for analyzing the electronic effects of the methoxy group in this compound using DFT studies?

Q. Advanced Computational Analysis

- Basis Set Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets for accurate electron density mapping.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments .

- Vibrational Frequency Analysis : Validate optimized geometries by ensuring no imaginary frequencies.

Q. Table 2: Key DFT Parameters for Electronic Analysis

| Parameter | Value/Model | Reference |

|---|---|---|

| Functional | B3LYP | |

| Basis Set | 6-311++G(d,p) | |

| Solvent Model | PCM (THF) |

Notes

- References : Ensure all data sources are from peer-reviewed journals or authoritative databases (e.g., PubChem, RSC publications).

- Methodological Rigor : Emphasis on replicable protocols and interdisciplinary approaches (e.g., combining synthesis with computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.